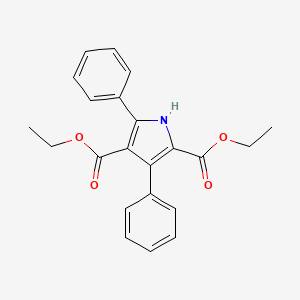

Diethyl 3,5-diphenyl-1h-pyrrole-2,4-dicarboxylate

Description

Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate (CAS: 2436-79-5; molecular formula: C₁₂H₁₇NO₄) is a polysubstituted pyrrole derivative characterized by two phenyl groups at positions 3 and 5 of the pyrrole ring and ethoxycarbonyl groups at positions 2 and 2. With a molar mass of 239.27 g/mol and a melting point of 135–136°C, this compound exhibits a planar pyrrole core stabilized by hydrogen bonding and π-π interactions . Its synthesis typically involves condensation reactions under reflux conditions, often catalyzed by acids or bases in ethanol . Pyrrole derivatives like this are pivotal in materials science, serving as precursors for porphyrins, corroles, and conductive polymers due to their electron-rich aromatic systems .

Properties

CAS No. |

3651-14-7 |

|---|---|

Molecular Formula |

C22H21NO4 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C22H21NO4/c1-3-26-21(24)18-17(15-11-7-5-8-12-15)20(22(25)27-4-2)23-19(18)16-13-9-6-10-14-16/h5-14,23H,3-4H2,1-2H3 |

InChI Key |

OXVMXZKQWBYDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl acetylenedicarboxylate with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate, a comparative analysis with structurally analogous compounds is essential. Key differences arise from variations in substituents (alkyl vs. aryl groups), ester positions, and heterocyclic frameworks.

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

Substituent Effects :

- The diphenyl groups in the target compound enhance steric bulk and π-conjugation compared to alkyl-substituted analogs like dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate . This increases thermal stability (higher melting point) but reduces solubility in polar solvents .

- Replacement of phenyl with methyl or ethyl groups (e.g., 3,5-dimethyl derivatives) lowers molecular weight and alters electronic properties, favoring applications in solution-phase reactions .

Heterocyclic Frameworks :

Crystallographic and Spectral Data

- The monoclinic crystal system (P2₁/c) of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate features a unit cell volume of 1292.4 ų, with hydrogen bonds stabilizing the lattice . In contrast, the diphenyl derivative’s structure remains uncharacterized, though steric effects likely prevent dense packing .

- IR spectra of this compound show strong C=O stretches at ~1700 cm⁻¹, consistent with ester functionalities, while pyrazole derivatives display additional N–H stretches .

Q & A

Q. What are the standard synthetic routes for preparing diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate, and what are the critical reaction parameters?

Methodological Answer: The compound is typically synthesized via multicomponent reactions involving substituted pyrrole precursors. A common approach involves cyclocondensation of β-dicarbonyl derivatives with amines or ammonium acetate under acidic conditions. Critical parameters include:

- Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to ensure cyclization .

- Catalyst selection : Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .

- Purification : Column chromatography with ethyl acetate/hexane gradients yields high purity (>98%), confirmed by HPLC or NMR .

Q. How is the crystal structure of this compound determined, and what structural features are notable?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a Bruker APEX-II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL-97 software refines the structure, with R-factors < 0.05 for high-quality data. The pyrrole ring typically shows planarity (dihedral angles < 7° between carbonyl groups and the ring) .

- Hydrogen bonding : Intermolecular N–H···O interactions stabilize the crystal lattice, observed in Fourier difference maps .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

Methodological Answer:

- 1H/13C NMR : Assign signals using DEPT-135 and HSQC. For example, ester carbonyls appear at ~165–170 ppm in 13C NMR, while pyrrole protons resonate at δ 6.5–7.2 ppm in 1H NMR .

- FT-IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .

- Contradictions : Discrepancies between calculated (DFT) and experimental NMR shifts are resolved by optimizing basis sets (e.g., B3LYP/6-311G++(d,p)) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

- Bond parameters : B3LYP/6-311G++(d,p) accurately calculates bond lengths (e.g., C=O: ~1.21 Å) and angles, validated against SCXRD data .

- NICS (Nucleus-Independent Chemical Shift) : Aromaticity of the pyrrole ring is quantified via NICS(1)zz values (e.g., −10 ppm indicates strong aromaticity) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization, such as the pyrrole N–H group .

Q. How do substituents (e.g., phenyl groups) influence the compound’s application in functional materials?

Methodological Answer:

- Porphyrin/corrole synthesis : The 2,4-dicarboxylate groups act as anchoring sites for metal coordination, enabling use in supramolecular assemblies .

- Polymer chemistry : Ethyl ester groups enhance solubility for polymerization, while phenyl substituents increase thermal stability (TGA data shows decomposition >250°C) .

- Optoelectronic properties : Extended π-conjugation from phenyl rings lowers HOMO-LUMO gaps (~3.5 eV), suitable for organic semiconductors .

Q. How are crystallographic data discrepancies addressed during refinement (e.g., disordered solvent molecules)?

Methodological Answer:

- Disorder modeling : Use PART instructions in SHELXL to refine split positions for solvent molecules (e.g., ethyl groups with occupancy < 1) .

- Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion in disordered regions .

- Validation : Check Rint (< 0.05) and residual density (< 0.2 eÅ⁻³) to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.